molecular formula C18H10N2OS2 B161205 2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile CAS No. 868592-56-7

2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile

Cat. No. B161205
M. Wt: 334.4 g/mol
InChI Key: KLFRZDOQQDHVSS-UHFFFAOYSA-N
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Description

The compound “2-((5’-(4-Hydroxyphenyl)-2,2’-bithiophen-5-yl)methylene)malononitrile” is a chemical compound with a complex structure . It is also known as NIAD-4 . This compound has been used in scientific research, particularly in the field of nanotechnology, organic electronics, and material science.


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . The exact structure can be determined using various spectroscopic techniques, including NMR spectroscopy .


Chemical Reactions Analysis

The compound exhibits interesting emission behavior when solvated in different alcoholic and aprotic solvents . In alcoholic solvents, high solvent viscosity causes an obvious enhancement of fluorescence because of the restriction of torsion of the compound . In aprotic solvents, high solvent polarity leads to a remarkable redshift of the emission spectra suggesting strong solvation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. The compound’s melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Scientific Research Applications

Improvement of Optoelectronic and Photovoltaic Properties

A study highlights the enhancement of optoelectronic and photovoltaic properties in donor–acceptor small molecular oligothiophenes. Through the incorporation of a naphthalenediimide unit, a novel donor material exhibited significant improvements, demonstrating a power conversion efficiency of 3.01% under specific conditions when integrated into solution-processable bulk heterojunction solar cells with PC61BM as an acceptor material (Bobe et al., 2015).

Chlorinated Thiophenes and Tautomeric Properties

Research on chlorinated thiophenes revealed the synthesis and reaction behaviors of hydroxythiophenes, contributing to the understanding of their tautomeric properties. The study also explored the reactions of these compounds with various reagents, providing insights into their structural and reactive nature (Skramstad et al., 2000).

Phototoxic Activities of Thiophenes

A report on two new thiophenes isolated from Echinops latifolius detailed their significant inhibition activities against human cancer cell lines. This study is crucial for understanding the potential therapeutic applications of thiophene derivatives and their effectiveness under specific conditions (Wang et al., 2007).

Electropolymerization of Thiophenes

Research into the electropolymerization of 3,5-dithienylpyridines and their complexes provides valuable insights into their electrochemical properties. This includes the generation of new electrochromic polymers and the identification of stability factors relevant to the copolymers of thiophene and pyridine (Krompiec et al., 2008).

properties

IUPAC Name

2-[[5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2OS2/c19-10-12(11-20)9-15-5-6-17(22-15)18-8-7-16(23-18)13-1-3-14(21)4-2-13/h1-9,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFRZDOQQDHVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430674
Record name NIAD-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile

CAS RN

868592-56-7
Record name NIAD-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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